![molecular formula C22H26O8 B588713 [(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate CAS No. 134455-98-4](/img/structure/B588713.png)
[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate is a naturally occurring compound with the molecular formula C22H26O8. It is known for its complex structure, which includes multiple rings and functional groups. This compound has attracted significant attention due to its potential biological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate involves multiple steps, including the formation of its characteristic rings and functional groups. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in the synthesis include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of [(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate can be compared with other similar compounds, such as:
Bipinnatolide A: Another naturally occurring compound with a similar structure but different functional groups.
Bipinnatolide C: A related compound with variations in its ring structure and functional groups.
Other Terpenoids: Compounds with similar ring structures and biological activities, such as taxol and camptothecin
This compound is unique due to its specific combination of rings and functional groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
134455-98-4 |
|---|---|
Molekularformel |
C22H26O8 |
Molekulargewicht |
418.442 |
InChI |
InChI=1S/C22H26O8/c1-10(2)15-9-17-21-19(30-21)16(28-20(21)25)7-11(3)6-14(24)8-12(4)22(26,29-17)18(15)27-13(5)23/h6,8,15-19,26H,1,7,9H2,2-5H3/b11-6-,12-8-/t15-,16-,17+,18-,19-,21-,22+/m1/s1 |
InChI-Schlüssel |
HMJCTYOUGGYKMA-LHYAMKQZSA-N |
SMILES |
CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C)OC(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


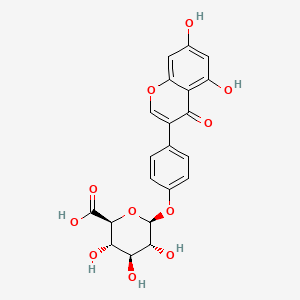
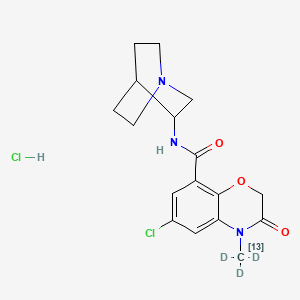
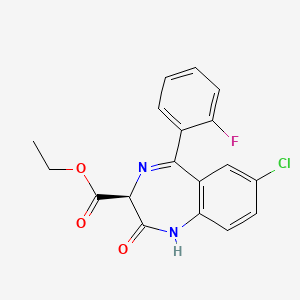


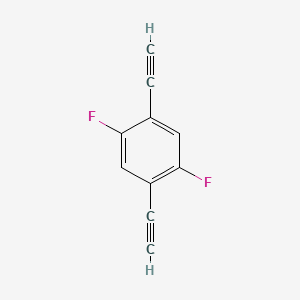
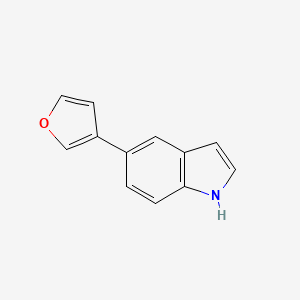
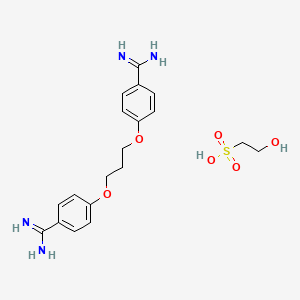

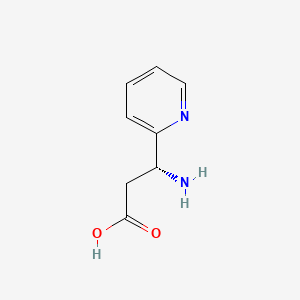
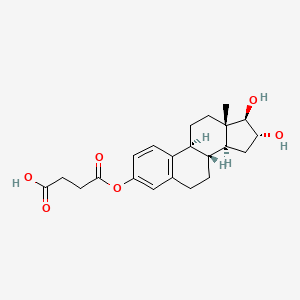
![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)
